

FHT-1015 On-Target Activity: A Comparative Analysis for Researchers

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Compound of Interest		
Compound Name:	FHT-1015	
Cat. No.:	B10830117	Get Quote

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This guide provides a detailed comparison of the on-target activity of **FHT-1015**, a novel inhibitor of the BAF chromatin remodeling complex, against other therapeutic alternatives in the context of uveal melanoma. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **FHT-1015**'s performance, supported by experimental data.

Executive Summary

FHT-1015 is a potent and selective allosteric inhibitor of SMARCA4 (BRG1) and SMARCA2 (BRM), the ATPase subunits of the BAF (mSWI/SNF) chromatin remodeling complex.[1] Ontarget activity has been robustly validated through biochemical and cellular assays, demonstrating low nanomolar efficacy and high selectivity. In uveal melanoma models, **FHT-1015** exhibits significantly greater potency compared to existing therapeutic options such as the PKC inhibitor IDE196 and the MEK inhibitor Selumetinib.

Comparative Performance Data

The following tables summarize the quantitative data from comparative studies, highlighting the superior potency of **FHT-1015** in uveal melanoma cell lines.

Table 1: Comparative In Vitro Potency in Uveal Melanoma Cell Lines (3-Day Assay)



Compound	Target	92-1 Cell Line (IC50/GI50)	MP41 Cell Line (EC50)
FHT-1015	SMARCA4/SMARCA2 ATPase	< 0.1 µM[2][3]	< 0.1 µM[2][3]
IDE196	Protein Kinase C (PKC)	~100 - 1,000 nM[4]	-
Selumetinib	MEK1/2	-	0.5 - 0.7 μM[5]

IC50/GI50/EC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.

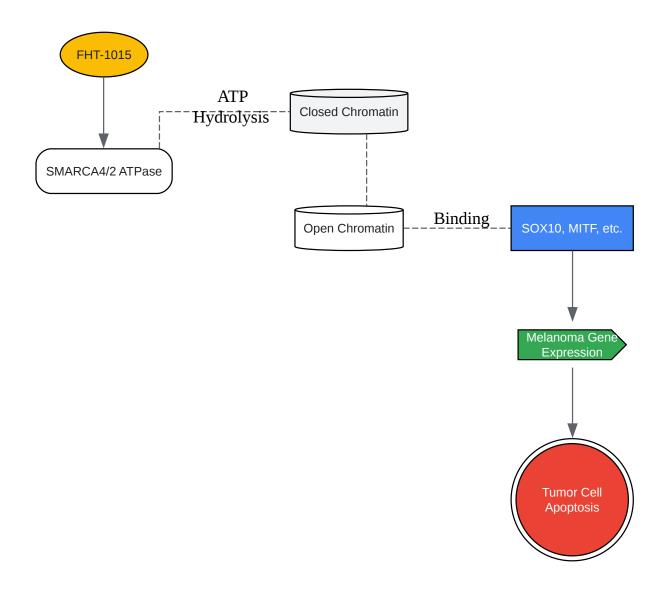
Table 2: Biochemical Potency of FHT-1015

Target	IC50
SMARCA4 ATPase	4 nM[1]
SMARCA2 ATPase	5 nM[1]
CHD4 ATPase	> 200 µM[6]

Mechanism of Action: BAF Complex Inhibition

FHT-1015's on-target activity centers on the allosteric inhibition of the SMARCA4/2 ATPases. This inhibition prevents the BAF complex from remodeling chromatin, which is essential for maintaining chromatin accessibility at enhancer regions of key lineage-defining transcription factors. In uveal melanoma, this leads to the suppression of genes critical for tumor cell proliferation and survival, such as SOX10 and MITF.[7]





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FHT-1015 Mechanism of Action

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay

The anti-proliferative activity of **FHT-1015**, IDE196, and Selumetinib was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.



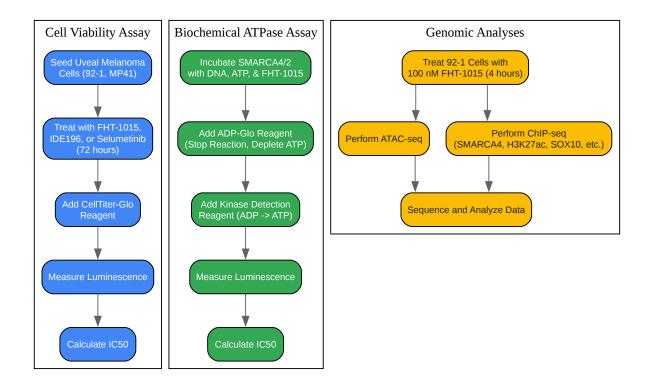
- Cell Seeding: Uveal melanoma cell lines (92-1 and MP41) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: Cells were treated with a serial dilution of FHT-1015, IDE196, or Selumetinib for 72 hours.
- Lysis and Signal Detection: An equal volume of CellTiter-Glo® reagent was added to each well, and plates were incubated at room temperature to induce cell lysis and stabilize the luminescent signal.
- Data Acquisition: Luminescence was measured using a plate reader.
- Data Analysis: IC50 values were calculated by fitting the dose-response data to a fourparameter logistic curve.

Biochemical ATPase Assay (ADP-Glo™)

The inhibitory activity of **FHT-1015** on SMARCA4 and SMARCA2 ATPase activity was determined using the ADP-Glo[™] Kinase Assay.

- Reaction Setup: Recombinant full-length SMARCA4 or SMARCA2 enzyme was incubated with DNA, ATP, and varying concentrations of FHT-1015 in a reaction buffer.
- ATPase Reaction: The reaction was allowed to proceed at room temperature.
- ATP Depletion: ADP-Glo[™] Reagent was added to terminate the ATPase reaction and deplete the remaining ATP.
- ADP to ATP Conversion: Kinase Detection Reagent was added to convert the generated ADP to ATP.
- Luminescence Detection: The newly synthesized ATP was quantified using a luciferase/luciferin reaction, and the luminescent signal was measured.
- Data Analysis: IC50 values were determined from the dose-response curves.





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Key Experimental Workflows

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

To assess changes in chromatin accessibility, 92-1 uveal melanoma cells were treated with 100 nM **FHT-1015** or DMSO for 4 hours.[8]

- Nuclei Isolation: Nuclei were isolated from treated cells.
- Tagmentation: Isolated nuclei were incubated with Tn5 transposase to fragment the DNA in open chromatin regions and ligate sequencing adapters.



- DNA Purification and Library Preparation: Tagmented DNA was purified, amplified by PCR, and sequenced.
- Data Analysis: Sequencing reads were aligned to the human genome, and regions of differential chromatin accessibility between FHT-1015 and DMSO-treated samples were identified.

Chromatin Immunoprecipitation with Sequencing (ChIP-seq)

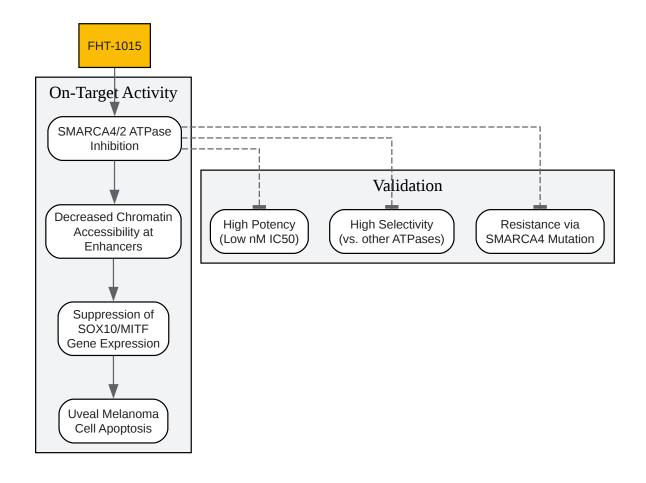
To determine the occupancy of specific proteins on chromatin, 92-1 cells were treated with 100 nM **FHT-1015** or DMSO for 4 hours.[8]

- Cross-linking and Chromatin Fragmentation: Proteins were cross-linked to DNA, and the chromatin was fragmented.
- Immunoprecipitation: Chromatin was incubated with antibodies specific for SMARCA4, H3K27ac, SOX10, MITF, or TFAP2A.
- DNA Purification and Library Preparation: The immunoprecipitated DNA was purified, and sequencing libraries were prepared.
- Sequencing and Data Analysis: Libraries were sequenced, and reads were mapped to the human genome to identify protein binding sites.

On-Target Validation and Resistance Mechanisms

The on-target activity of **FHT-1015** is further substantiated by resistance studies. Uveal melanoma cells (MP41) that developed resistance to **FHT-1015** were found to harbor a specific mutation (I1173M) in the SMARCA4 gene.[7] This mutation confers resistance to the enzymatic inhibition by **FHT-1015**, providing strong evidence that the anti-proliferative effects of the compound are directly mediated through its interaction with SMARCA4.[7]





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Logical Flow of On-Target Activity and Validation

Conclusion

The data presented in this guide demonstrate that **FHT-1015** is a highly potent and selective inhibitor of the BAF chromatin remodeling complex with a distinct mechanism of action. Its superior in vitro potency in uveal melanoma cell lines compared to other targeted agents underscores its potential as a promising therapeutic candidate for transcription factor-driven cancers. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further investigate the on-target effects of **FHT-1015** and similar BAF inhibitors.



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